molecular formula C17H16INO2 B4977716 4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione

4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione

Cat. No. B4977716
M. Wt: 393.22 g/mol
InChI Key: KQISXSLAPBASFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione, also known as IKK inhibitor VII, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione inhibitor VII acts as a selective inhibitor of 4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione, blocking the phosphorylation and activation of 4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dioneα and 4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dioneβ. This inhibition prevents the activation of NF-κB, which is involved in the regulation of immune responses and inflammation. By blocking the activation of NF-κB, 4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione inhibitor VII reduces the production of pro-inflammatory cytokines and chemokines, which can contribute to the pathogenesis of various diseases.
Biochemical and Physiological Effects
Studies have shown that 4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione inhibitor VII can reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. This reduction in cytokine and chemokine production can lead to a decrease in inflammation and immune response. Additionally, 4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione inhibitor VII has been shown to have anti-tumor effects in various cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione inhibitor VII in lab experiments is its specificity for 4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione, which allows for targeted inhibition of NF-κB activation. However, one limitation is its potential for off-target effects, which can lead to unintended consequences in cell signaling pathways.

Future Directions

For research on 4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione inhibitor VII include exploring its potential as a therapeutic agent in various diseases, including cancer, inflammation, and autoimmune disorders. Additionally, further studies can be conducted to investigate its mechanism of action and potential side effects. Other potential future directions include the development of more potent and selective 4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione inhibitors, as well as the exploration of combination therapies with other drugs to enhance its therapeutic effects.
In conclusion, 4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione inhibitor VII has shown potential as a therapeutic agent in various diseases due to its ability to inhibit the activity of 4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione and reduce the production of pro-inflammatory cytokines and chemokines. While further research is needed to fully understand its mechanism of action and potential side effects, it represents a promising avenue for future therapeutic development.

Synthesis Methods

The synthesis of 4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione inhibitor VII involves multiple steps, including the reaction of 4-iodo-2-methylbenzoic acid with methylamine to form the intermediate compound 4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-7-ene-3,5-dione. This intermediate is then treated with a reducing agent to yield the final compound, 4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione inhibitor VII.

Scientific Research Applications

4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione inhibitor VII has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and autoimmune disorders. It has been found to inhibit the activity of 4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione, a protein kinase that plays a role in the activation of NF-κB, a transcription factor involved in the regulation of immune responses and inflammation. Inhibition of 4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione by 4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione inhibitor VII has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which can contribute to the pathogenesis of various diseases.

properties

IUPAC Name

4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16INO2/c1-9-8-12(18)6-7-13(9)19-16(20)14-10-2-3-11(5-4-10)15(14)17(19)21/h2-3,6-8,10-11,14-15H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQISXSLAPBASFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)N2C(=O)C3C4CCC(C3C2=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.